![molecular formula C14H14N2O2 B3162504 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-35-3](/img/structure/B3162504.png)
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
Overview
Description
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid (2M3PMAB) is a type of organic compound belonging to the class of benzoic acids. It is a colorless solid that is soluble in organic solvents such as methanol and ethanol. 2M3PMAB has been studied extensively for its wide range of applications in scientific research and its potential uses in medicine.
Scientific Research Applications
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has many applications in scientific research. It has been used as a ligand in coordination chemistry and as a chelating agent in catalysis. It has also been used in the synthesis of pharmaceuticals and in the production of polymers and nanomaterials. In addition, 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Mechanism of Action
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has been found to interact with proteins and other biomolecules through a variety of mechanisms. It has been shown to bind to proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. In addition, 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has been found to form complexes with metal ions, such as iron and copper. These complexes can be used to study the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has been found to act as an antioxidant, protecting cells from oxidative damage. Furthermore, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several advantages and limitations when used in laboratory experiments. One advantage of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is its low toxicity, making it safe to use in experiments. In addition, it is relatively inexpensive and can be easily synthesized. However, 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is relatively unstable and can degrade over time. Furthermore, it is difficult to purify and has a low solubility in water, making it difficult to use in aqueous systems.
Future Directions
The potential applications of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid are numerous and its use in research is constantly expanding. Some potential future directions for research include the development of new synthesis methods for 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid, the study of its interactions with proteins and other biomolecules, and the exploration of its potential applications in medicine. In addition, research into the structure and function of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid complexes could lead to the development of new catalysts and ligands for use in catalysis. Finally, further studies into the biochemical and physiological effects of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid could lead to the development of new drugs and treatments.
properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylmethylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-8,16H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXLKVFVVLGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203415 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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